methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Description
Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 565456-77-1) is a bicyclic amino ester hydrochloride with a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . It is a key intermediate in synthesizing antiviral agents, notably Paxlovid (nirmatrelvir) . The compound features a rigid 3-azabicyclo[3.1.0]hexane core with a methyl ester group at position 2 and two methyl substituents at position 6,6, contributing to its stereochemical stability and reactivity in amide bond formations .
Properties
IUPAC Name |
methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQMWVWFYJQAIB-JMWSHJPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927679-50-3 | |
| Record name | rac-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary target of Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is the NS3 protease . This protease plays a crucial role in the life cycle of certain viruses, making it an attractive target for antiviral drugs.
Mode of Action
The compound binds to the NS3 protease, resulting in a significant increase in binding compared to proline in a pentapeptide scaffold. This binding inhibits the protease’s activity, thereby disrupting the viral life cycle.
Biological Activity
Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- CAS Number : 927679-50-3
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- Purity : Typically around 95% to 97% depending on the supplier
The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which significantly influences its biological activity and potential applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly opioid receptors. Research indicates that compounds within the 3-azabicyclo[3.1.0]hexane class exhibit significant activity at the μ-opioid receptor, which is essential for pain modulation and other physiological processes.
Pharmacological Properties
Research has shown that this compound may possess the following pharmacological properties:
- Opioid Receptor Modulation : The compound has been investigated for its affinity and selectivity towards μ-opioid receptors, making it a candidate for pain management therapies.
- Antiviral Activity : Similar compounds have shown potential as antiviral agents against various viruses, including coronaviruses.
Case Studies and Research Findings
A review of scientific literature reveals several studies exploring the biological activity of this compound:
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | Structure | High affinity for μ-opioid receptors; potential analgesic effects |
| Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate | Structure | Investigated for antiviral properties against coronaviruses |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- Purity : ≥ 97%
- IUPAC Name : rel-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
The structure of this compound features a bicyclic framework which is significant for its biological activity.
Medicinal Chemistry
Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has been investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets effectively.
Case Study: Analgesic Properties
Research has indicated that compounds similar to methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane derivatives exhibit analgesic effects by modulating pain pathways in the nervous system. Studies have shown that these compounds can act on opioid receptors, providing insights into their potential use as pain relievers .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its bicyclic structure, which can be modified to create various derivatives.
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Intermediate in Synthesis | Used as an intermediate for synthesizing complex molecules in pharmaceutical chemistry. |
| Chiral Auxiliary | Acts as a chiral auxiliary in asymmetric synthesis processes to produce enantiomerically pure compounds. |
| Ligand Development | Utilized in the development of ligands for metal-catalyzed reactions due to its unique stereochemistry. |
Pharmaceutical Development
The compound's properties make it suitable for further development into pharmaceuticals targeting various conditions.
Case Study: Antiviral Research
Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane derivatives have been explored for their antiviral properties against specific viral infections. The structural modifications of this compound have shown promise in enhancing efficacy against viral replication .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step processes that highlight its reactivity under controlled conditions:
Table 1: Key Synthetic Steps and Conditions
These steps demonstrate regioselective functionalization at the bicyclic core, facilitated by steric and electronic effects from the azabicyclo framework.
Post-Synthetic Modifications
The compound undergoes selective transformations at its ester and bicyclic amine groups:
Ester Hydrolysis
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Reagents : Aqueous HCl or NaOH.
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Conditions : Reflux in methanol/water (1:1) at 60–80°C.
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Product : Corresponding carboxylic acid derivative.
-
Applications : Used to generate bioactive intermediates for drug discovery .
Amide Formation
-
Reagents : Primary/secondary amines (e.g., methylamine).
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Conditions : DCC/HOBt coupling, room temperature.
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Product : Amide derivatives with retained stereochemistry.
-
Note : The hydrochloride salt enhances solubility in polar solvents, improving reaction efficiency.
Reactivity at the Bicyclic Core
The strained cyclopropane ring and tertiary amine enable unique reactivity:
Ring-Opening Reactions
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Electrophilic Attack : Reacts with electrophiles (e.g., alkyl halides) at the bridgehead nitrogen, forming quaternary ammonium salts.
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Oxidation : Treatment with peroxides (e.g., H<sub>2</sub>O<sub>2</sub>) yields N-oxide derivatives, altering electronic properties.
Nucleophilic Substitution
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At Ester Group : Methoxy group undergoes nucleophilic displacement with thiols or amines under basic conditions, producing thioesters or secondary amides .
Catalytic Transformations
The compound participates in asymmetric catalysis due to its chiral centers:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and methyl chloride .
-
Hydrolytic Degradation : Prolonged exposure to moisture leads to ester hydrolysis, forming the free carboxylic acid .
Comparative Reactivity with Analogues
Structural variations significantly impact reactivity:
Table 3: Reactivity Comparison with Analogues
Mechanistic Insights
-
Steric Effects : The bicyclo[3.1.0] framework directs reagents to the less hindered exo face.
-
Electronic Effects : Protonation of the tertiary amine enhances electrophilic character at adjacent carbons.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Carboxylic Acid Analogue
- Compound : (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS: 73836-88-1)
- Molecular Formula: C₆H₁₀ClNO₂
- Molecular Weight : 163.6 g/mol .
- Key Differences :
(b) Alcohol Derivative
- Compound: ((1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol hydrochloride (CAS: 1283147-20-5)
- Molecular Formula: C₈H₁₆ClNO
- Molecular Weight : 177.67 g/mol .
- Key Differences :
- Contains a hydroxymethyl group instead of the ester.
- Increased hydrogen-bonding capacity, altering pharmacokinetics in drug candidates.
- Less reactive in ester hydrolysis or coupling reactions compared to the methyl ester.
Stereochemical Isomers
(a) (1S,5R)-Isomer
- Compound : Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 2089577-29-5)
- Molecular Formula: C₉H₁₆ClNO₂
- Key Differences: Stereochemistry at positions 1 and 5 is inverted, affecting spatial arrangement and biological activity. Not reported in antiviral syntheses, suggesting lower efficacy in target-specific reactions .
(b) 2-Azabicyclo Derivatives
- Compound : Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride (CAS: 2497594-26-8)
- Molecular Formula: C₈H₁₄ClNO₂
- Key Differences :
Protective Group Variations
(a) Boc-Protected Analogue
- Compound : Methyl (1R,2S,5S)-3-[N-(tert-butoxycarbonyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (C31)
- Key Differences :
(b) Trifluoromethylsulfonyl Derivative
- Compound: Methyl (1R,2S,5S)-3-[(2S)-2-cyclohexyl-2-[(trifluoromethyl)sulfonyl]amino]acetyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (C70)
- Key Differences :
Table 1: Key Properties of Selected Compounds
Preparation Methods
Key Intermediates and Reaction Steps
A patented process (WO2004113295A1) outlines a robust method for preparing the compound or closely related analogs with the following key steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of bicyclic intermediate (compound III) | Temperature: -78°C to 80°C (preferably -30°C to 10°C), ~18 hours | Starting from appropriate cyclopropyl or azabicyclic precursors |
| 2 | Amination of compound III to yield compound IV | Use of chiral primary amines (e.g., (R)(+)-α-methylbenzylamine, ephedrine) | Ensures stereochemical control |
| 3 | Treatment of compound III with ammonium source, carboxylic acid activator, and base | Solvent: suitable organic solvents; ammonium bicarbonate preferred | Converts intermediate to amine-carboxylate derivative |
| 4 | Esterification to introduce methyl ester group | Use of methanol or other alcohols (2-8 molar equivalents) | Temperature: 25°C to 65°C (preferably 45°C to 55°C), ~10 hours |
| 5 | Deprotection and salt formation | Hydrogenation with Pd-C catalyst under 30-180 psi H2 (preferably 70-80 psi) | Solvent: methanol, ethanol, or 1-butanol; acetic acid catalyst optional |
This sequence allows for the synthesis of the methyl ester bicyclic amine with the correct stereochemistry, followed by conversion to the hydrochloride salt for stability.
Reaction Conditions and Optimization
- Temperature control is critical, especially during amination and esterification steps, to maintain stereochemical integrity and avoid side reactions.
- Chiral amines used in amination steps impart stereoselectivity, crucial for obtaining the (1R,2S,5S) isomer.
- Hydrogenation for deprotection and salt formation is performed under controlled pressure and temperature to ensure complete conversion without over-reduction.
- Use of ammonium bicarbonate as ammonium source is preferred for mild reaction conditions.
- The process yields methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride with high stereochemical purity, essential for biological activity.
- The stereochemistry at positions 1, 2, and 5 is maintained throughout the synthesis, confirmed by chiral HPLC and NMR analysis.
- The hydrochloride salt form enhances compound stability and solubility, facilitating downstream applications.
- The method is scalable and adaptable, suitable for both laboratory synthesis and industrial production.
| Parameter | Range/Value | Preferred Conditions | Remarks |
|---|---|---|---|
| Amination temperature | -78°C to 80°C | -30°C to 10°C | Controls stereoselectivity |
| Amine equivalents | 1-2 eq | Chiral primary amines | (R)(+)-α-methylbenzylamine preferred |
| Esterification alcohol equivalents | 2-8 eq | 4-5 eq methanol | Ensures complete ester formation |
| Esterification temperature | 25°C to 65°C | 45°C to 55°C | Reaction time ~10 hours |
| Hydrogenation pressure | 30-180 psi H2 | 70-80 psi | Pd-C catalyst used |
| Solvent for hydrogenation | Methanol, ethanol, 1-butanol | Methanol preferred | Acetic acid catalyst optional |
The preparation of this compound is a multi-step synthetic process involving careful stereochemical control through chiral amination and controlled esterification, followed by catalytic hydrogenation to yield the hydrochloride salt. The process is well-documented in patent literature and research sources, providing a reliable route to this important bicyclic compound with applications in pharmaceutical development.
Q & A
Q. What are the recommended synthetic routes for methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves bicyclic ring formation via thermal cyclization or Simmons-Smith reactions. For example, L-glutamic acid derivatives can undergo cyclization with methylene bromide to form the azabicyclo core, followed by carboxylation and salt formation . Key factors include:
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What safety protocols are critical for handling this hydrochloride salt in laboratory settings?
- Methodological Answer : Refer to GHS hazard codes (e.g., H315, H319, H335) and implement:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- PPE : Nitrile gloves, safety goggles, and lab coats.
- First aid : For skin contact, rinse immediately with water; for inhalation, administer oxygen via mask .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for this bicyclic compound?
- Methodological Answer : Discrepancies may arise from incorrect NOESY interpretations or crystallographic disorder. Validate using:
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to model transition states for ring-opening reactions or nucleophilic substitutions. Validate with:
Q. What analytical techniques differentiate degradation products from synthetic impurities?
- Methodological Answer : Use LC-HRMS with a Q-TOF detector to identify impurities:
- Degradants : Look for hydrolyzed ester fragments (m/z shifts +18 Da) or oxidized aziridine rings .
- Synthetic byproducts : Track unreacted intermediates (e.g., dimethylamino precursors) via retention time matching .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data for azabicyclo compounds?
- Methodological Answer : Variations in LD50 values may stem from differences in animal models or impurity profiles. Mitigate by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
